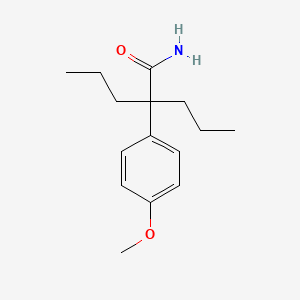![molecular formula C18H26NO3P B14005351 Dimethyl (2-anilinotricyclo[3.3.1.1~3,7~]decan-2-yl)phosphonate CAS No. 74189-80-3](/img/structure/B14005351.png)
Dimethyl (2-anilinotricyclo[3.3.1.1~3,7~]decan-2-yl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Dimethoxyphosphoryl-N-phenyl-adamantan-2-amine is a compound that belongs to the class of adamantane derivatives. Adamantane derivatives are known for their unique structural properties, which make them valuable in various fields such as medicinal chemistry, materials science, and catalysis. The presence of the adamantane core in the structure imparts rigidity and stability to the molecule, while the dimethoxyphosphoryl and phenyl groups contribute to its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-dimethoxyphosphoryl-N-phenyl-adamantan-2-amine typically involves the functionalization of the adamantane core. One common method is the reduction of unsaturated nitriles containing the adamantane fragment using lithium aluminum hydride or nickel-aluminum alloy. The reaction conditions often require elevated temperatures (around 65°C) and an excess of the reducing agent to achieve high yields .
Industrial Production Methods
Industrial production methods for adamantane derivatives, including 2-dimethoxyphosphoryl-N-phenyl-adamantan-2-amine, often involve large-scale reduction reactions using efficient catalysts and optimized reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Dimethoxyphosphoryl-N-phenyl-adamantan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitrile groups to amines or other functional groups.
Substitution: The phenyl and dimethoxyphosphoryl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and nickel-aluminum alloy are frequently used reducing agents.
Substitution: Reagents such as boronic acids and halides are used in substitution reactions, often under catalytic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carboxylated derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
2-Dimethoxyphosphoryl-N-phenyl-adamantan-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Medicine: It is being investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-dimethoxyphosphoryl-N-phenyl-adamantan-2-amine involves its interaction with specific molecular targets and pathways. The adamantane core provides a rigid scaffold that can bind to various biological targets, while the dimethoxyphosphoryl and phenyl groups contribute to its binding affinity and specificity. The compound can inhibit enzyme activity or modulate receptor function, leading to its observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
2-Adamantan-2-yl-2-phenylethylamine: Exhibits similar pharmacological activity and structural features.
2-Adamantan-2-yl-2-(2-thienyl)ethylamine: Another adamantane derivative with potential biological activity.
Spiro[cyclopropane-1,2’-adamantane]-2-methanamine: Known for its antiviral activity.
Uniqueness
2-Dimethoxyphosphoryl-N-phenyl-adamantan-2-amine is unique due to the presence of the dimethoxyphosphoryl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
74189-80-3 |
|---|---|
Molecular Formula |
C18H26NO3P |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-dimethoxyphosphoryl-N-phenyladamantan-2-amine |
InChI |
InChI=1S/C18H26NO3P/c1-21-23(20,22-2)18(19-17-6-4-3-5-7-17)15-9-13-8-14(11-15)12-16(18)10-13/h3-7,13-16,19H,8-12H2,1-2H3 |
InChI Key |
JWUZANLTBUJUOR-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C1(C2CC3CC(C2)CC1C3)NC4=CC=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


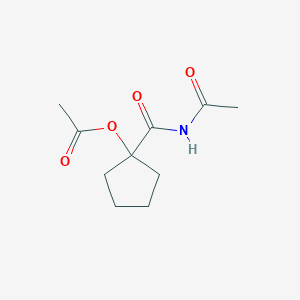
![N'-[6-[1-(dimethylamino)ethylideneamino]-9,10-dioxoanthracen-2-yl]-N,N-dimethylethanimidamide](/img/structure/B14005274.png)
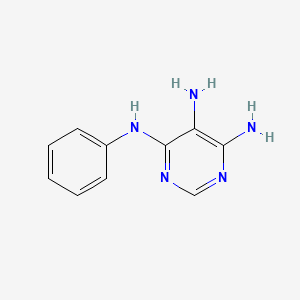
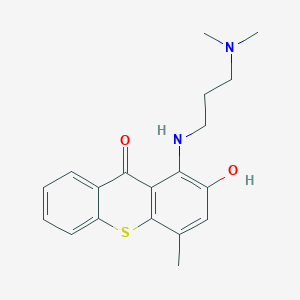
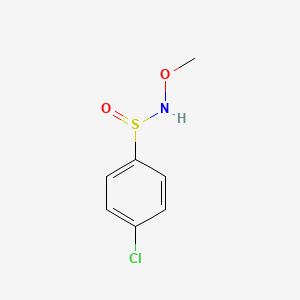
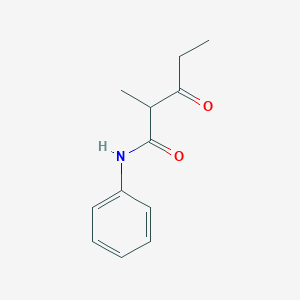
![Carbamic acid, [(1R)-1-methyl-3-oxobutyl]-, 1,1-dimethylethyl ester](/img/structure/B14005292.png)
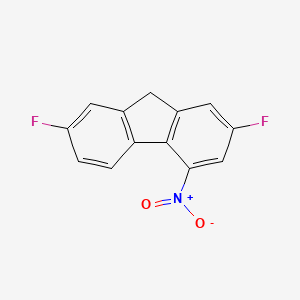
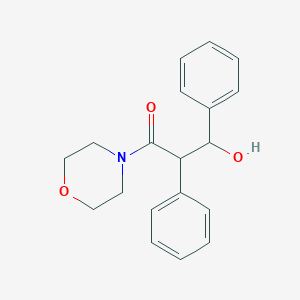
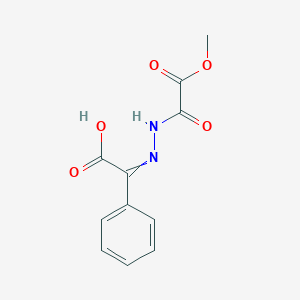
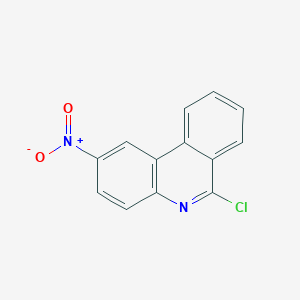
![(3AS,8aS)-2,2-dimethyl-4,4,8,8-tetra(naphthalen-2-yl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide](/img/structure/B14005322.png)
